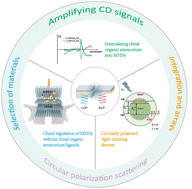Metal halide perovskites: promising materials toward next-generation circularly polarized luminescence
Journal of Materials Chemistry C Pub Date: 2023-03-23 DOI: 10.1039/D2TC04825F
Abstract
Metal halide perovskites (MHPs) have emerged as highly appealing materials for circularly polarized luminescence (CPL) related applications, owing to their spin-related photoelectric properties and flexible structural adjustment. However, the realization of high circular dichroic (CD) intensity and luminescence dissymmetry factors (glum) remains a challenge faced in the field of CPL material research, which greatly impedes the commercial application of perovskite-based CPL. In this perspective, we discuss the fabrication strategies of intercalating chiral organic ammonium into MHPs and chiral regulation of MHPs without chiral organic ammonium ligands, resulting in CPL emission. We then summarize the progress in circularly polarized light-emitting devices, mainly to realize high-performance CPL emission. These key challenges give rise to several promising research opportunities to facilitate the development of highly stable and high-performance CPL emitting devices, thus inspiring more possibilities for CPL display, cryptology, and anti-counterfeiting applications.


Recommended Literature
- [1] Contents
- [2] Absolute electrostatic force between two charged particles in a low dielectric solvent
- [3] Patterned growth of luminescent metal–organic framework films: a versatile electrochemically-assisted microwave deposition method†
- [4] RE-doped (RE = La, Ce and Er) Ni2P porous nanostructures as promising electrocatalysts for hydrogen evolution reaction†
- [5] Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions†
- [6] Water droplets bouncing on superhydrophobic soft porous materials†
- [7] Fullerene-free small molecule organic solar cells with a high open circuit voltage of 1.15 V†
- [8] Rapid screening method for arsenic speciation by combining thin layer chromatography and laser ablation-inductively coupled plasma-dynamic reaction cell-mass spectrometry†
- [9] Pd-catalyzed Heck cyclization and in situ hydrocarboxylation or hydromethenylation via a hydrogen borrowing strategy†
- [10] p–n hybrid bulk heterojunction enables enhanced photothermoelectric performance with UV-Vis-NIR light†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 112076-61-6









